Light Green SF Yellowish
Overview
Description
Light green SF yellowish, also known as C.I. 42095, is a green triarylmethane dye. It is commonly used in histology for staining collagen and as a counterstain in various staining protocols. This compound is also known by other names such as Light Green, Lissamine Green SF, Food Green 2, Green No. 205, Acid Green, Acid Brilliant Green 5, and Acid Brilliant Green SF .
Mechanism of Action
Target of Action
Light Green SF Yellowish, also known as Acid Green 5, is a green triarylmethane dye . Its primary targets are biological tissues, specifically collagen . It is used in histological applications and laboratory settings, often as a counterstain . It is highly selective for mitochondrial staining .
Mode of Action
The compound interacts with its targets by binding to them and imparting color, which aids in the visualization and differentiation of various components of the tissue . In histopathology, it is generally used as a cytoplasmic counterstain with nuclear stains like safranine and Feulgen stain .
Biochemical Pathways
It is known that the compound is used in the preparation of staining solutions, which are widely used in histological applications . It is a critical component of Papanicolaou stains .
Pharmacokinetics
It is known that the compound usually exists as a disodium salt .
Result of Action
The primary result of the action of this compound is the staining of targeted tissues, which aids in their visualization under a microscope . This staining allows for the differentiation of various components of the tissue, aiding in histological analysis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s maximum absorption is at 630 (422) nm . When fading is to be avoided, it is replaced with Fast Green FCF, which also has a more brilliant color .
Biochemical Analysis
Biochemical Properties
Light Green SF Yellowish plays a significant role in biochemical reactions, particularly in histological applications. It interacts with collagen, a key protein in connective tissues . The nature of these interactions is primarily through binding, allowing the dye to highlight the presence of collagen in tissue samples .
Cellular Effects
In terms of cellular effects, this compound influences cell function by providing visual contrast in histological samples, aiding in the identification of collagen-rich areas . This can impact cellular signaling pathways and gene expression indirectly by providing insights into the structural organization of tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with collagen . This does not involve enzyme inhibition or activation, but rather a physical interaction that allows the dye to adhere to collagen fibers .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound may fade . It is often replaced with Fast Green FCF, which has a more brilliant color and does not fade as quickly .
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily observed in histological studies. The dosage used can influence the intensity of staining, with higher doses resulting in darker, more pronounced staining .
Metabolic Pathways
This compound is not involved in metabolic pathways as it is a synthetic dye used for staining purposes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues depend on the method of application. In histological staining, the dye is typically applied topically and penetrates tissues passively .
Subcellular Localization
In terms of subcellular localization, this compound does not target specific compartments or organelles. Instead, it binds to collagen wherever it is present in the tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
Light green SF yellowish is synthesized through a series of chemical reactions involving the condensation of aromatic amines with formaldehyde and subsequent sulfonation. The process typically involves the following steps:
Condensation: Aromatic amines are condensed with formaldehyde under acidic conditions to form a triarylmethane intermediate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Light green SF yellowish undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions, introducing different substituents onto the rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like nitrating agents and halogens are employed
Major Products Formed
Oxidation: Various oxidized derivatives of the dye.
Reduction: Leuco form of the dye.
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Light green SF yellowish has a wide range of applications in scientific research:
Histology: It is used for staining collagen fibers in tissue sections, particularly in Masson’s trichrome stain and Papanicolaou stains
Cytology: The dye serves as a cytoplasmic counterstain in various cytological staining protocols.
Food Industry: Although its use as a food colorant has been discontinued in some regions, it was previously used to color foodstuffs and beverages
Diagnostic Assays: This compound is used in diagnostic assays to visualize cellular structures and components.
Comparison with Similar Compounds
Light green SF yellowish is compared with other similar compounds such as:
Fast Green FCF: A more durable dye with a brighter color, often used as a substitute for this compound in staining protocols.
Lissamine Green B: Another triarylmethane dye used for similar staining purposes but with different spectral properties.
Eosin Y: A red dye used in combination with this compound in Papanicolaou stains.
List of Similar Compounds
- Fast Green FCF
- Lissamine Green B
- Eosin Y
- Bismarck Brown Y
Properties
CAS No. |
5141-20-8 |
---|---|
Molecular Formula |
C37H36N2NaO9S3 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.Na/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |
InChI Key |
JLZRFRRLKFUZNG-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)S(=O)(=O)O.[Na] |
Appearance |
Dark Red to Purple Solid powder |
Color/Form |
Deep-purple powder Reddish-brown powde |
melting_point |
288 °C (decomposes) |
5141-20-8 | |
Pictograms |
Health Hazard |
Purity |
>75% dye content (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
In 2-methoxyethanol 100 mg/mL, ethanol 2 mg/mL, temperature not specified Soluble in water to a green solution which turns yellowish-brown with HCL and then gradually fades. Addition of NaOH almost completely decolorizes the solution yielding a dull violet preticipate. In water, 100 mg/mL, temperature not specified |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Light Green SF Yellowish; Acid Green 5; C.I. 42095; C.I. Acid Green 5; |
vapor_pressure |
2.97X10-42 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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